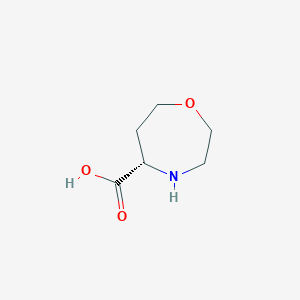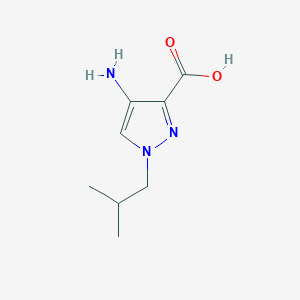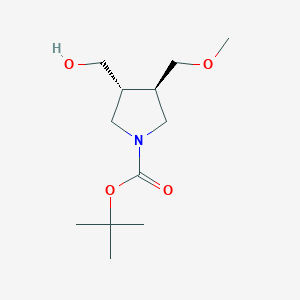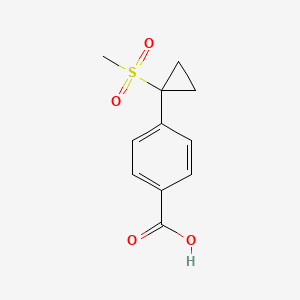amine](/img/structure/B13069210.png)
[(3-Methylphenyl)methyl](pyridin-2-ylmethyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Methylphenyl)methylamine is an organic compound with the molecular formula C14H16N2 It is a heterocyclic amine that contains both a pyridine ring and a benzyl group substituted with a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylphenyl)methylamine typically involves the reaction of 2-aminomethylpyridine with 3-methylbenzyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of (3-Methylphenyl)methylamine can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions, improved yields, and reduced production costs. The use of automated systems also ensures consistent product quality and minimizes the risk of contamination.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Methylphenyl)methylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated compounds such as benzyl chloride or bromobenzene in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: N-oxides of (3-Methylphenyl)methylamine.
Reduction: Amine derivatives with reduced functional groups.
Substitution: New derivatives with substituted benzyl or pyridine groups.
Applications De Recherche Scientifique
(3-Methylphenyl)methylamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Mécanisme D'action
The mechanism of action of (3-Methylphenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, or coordination with metal ions. This binding can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules .
Comparaison Avec Des Composés Similaires
(3-Methylphenyl)methylamine can be compared with other similar compounds, such as:
2,2’-Dipicolylamine: A compound with two pyridine rings and a central amine group, used in coordination chemistry and as a ligand for metal ions.
N,N-Di(2-pyridylmethyl)amine: Similar to (3-Methylphenyl)methylamine but with two pyridine groups instead of a pyridine and a benzyl group.
Benzylamine: A simpler compound with a benzyl group and an amine group, used as a building block in organic synthesis.
The uniqueness of (3-Methylphenyl)methylamine lies in its combination of a pyridine ring and a methyl-substituted benzyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Propriétés
Formule moléculaire |
C14H16N2 |
|---|---|
Poids moléculaire |
212.29 g/mol |
Nom IUPAC |
1-(3-methylphenyl)-N-(pyridin-2-ylmethyl)methanamine |
InChI |
InChI=1S/C14H16N2/c1-12-5-4-6-13(9-12)10-15-11-14-7-2-3-8-16-14/h2-9,15H,10-11H2,1H3 |
Clé InChI |
HIVYTJVCPSBPIM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)CNCC2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methanethiol](/img/structure/B13069128.png)


![2-(Trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13069146.png)






![7-(Trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B13069201.png)



